molecular formula C7H3ClFNS B3029489 4-Chloro-2-fluorophenyl isothiocyanate CAS No. 68034-69-5

4-Chloro-2-fluorophenyl isothiocyanate

Cat. No.: B3029489
CAS No.: 68034-69-5
M. Wt: 187.62 g/mol
InChI Key: YIIRTODHWQCPPW-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorophenyl isothiocyanate is an organic compound with the molecular formula C7H3ClFNS. It is a member of the isothiocyanate family, characterized by the presence of the functional group -N=C=S. This compound is used in various chemical syntheses and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-fluorophenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-fluoroaniline with thiophosgene (CSCl2) under controlled conditions. The reaction typically proceeds as follows:

    Reaction with Thiophosgene:

      Reagents: 4-Chloro-2-fluoroaniline, thiophosgene

      Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures (0-5°C) to prevent decomposition.

      :

      Equation: C6H3ClFNH2+CSCl2C6H3ClFNCS+2HCl\text{C6H3ClFNH2} + \text{CSCl2} \rightarrow \text{C6H3ClFNCS} + 2\text{HCl} C6H3ClFNH2+CSCl2→C6H3ClFNCS+2HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluorophenyl isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

    Addition Reactions: Can add to alkenes and alkynes to form isothiocyanate derivatives.

    Cyclization Reactions: Forms heterocyclic compounds when reacted with appropriate substrates.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Solvents: Dichloromethane, tetrahydrofuran

    Conditions: Typically carried out at room temperature or slightly elevated temperatures (25-50°C)

Major Products Formed

    Thioureas: Formed by reaction with primary or secondary amines.

    Thiocarbamates: Formed by reaction with alcohols.

    Heterocycles: Formed through cyclization reactions with suitable substrates.

Scientific Research Applications

4-Chloro-2-fluorophenyl isothiocyanate is utilized in various scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.

    Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-fluorophenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules, such as amino groups in proteins. This reactivity can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

4-Chloro-2-fluorophenyl isothiocyanate can be compared with other isothiocyanates, such as:

    4-Chlorophenyl isothiocyanate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-Fluorophenyl isothiocyanate: Lacks the chlorine atom, which may influence its chemical properties and applications.

    Phenyl isothiocyanate: Lacks both chlorine and fluorine atoms, serving as a simpler analog with different reactivity profiles.

The presence of both chlorine and fluorine atoms in this compound makes it unique, potentially offering distinct reactivity and selectivity in chemical reactions and biological interactions.

Properties

IUPAC Name

4-chloro-2-fluoro-1-isothiocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIRTODHWQCPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373956
Record name 4-Chloro-2-fluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68034-69-5
Record name 4-Chloro-2-fluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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